

Confirming PFKFB3 Target Engagement of AZ-PFKFB3-67: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **AZ-PFKFB3-67** with other known PFKFB3 inhibitors, focusing on target engagement, biochemical potency, and cellular effects. The information is intended to assist researchers in evaluating **AZ-PFKFB3-67** for their specific research needs.

Executive Summary

AZ-PFKFB3-67 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in the regulation of glycolysis. This guide presents experimental data confirming its direct engagement with PFKFB3 and compares its performance against other inhibitors such as 3PO, PFK15, N4A, and YN1. The data demonstrates the high potency and selectivity of **AZ-PFKFB3-67** in biochemical assays and highlights its distinct cellular effects, particularly in the context of angiogenesis.

Data Presentation

Table 1: Biochemical Potency and Selectivity of PFKFB3 Inhibitors



Inhibitor	PFKFB3 IC50	PFKFB1 IC50	PFKFB2 IC50	PFKFB4 Inhibition	Reference
AZ-PFKFB3-	11 nM[1][2][3] [4]	1130 nM[5][1] [2][3][4]	159 nM[5][1] [2][3][4]	<40% at 1.3 μΜ	[Boyd S, et al., 2015]
3РО	~22.9 μM	Not widely reported	Not widely reported	Not widely reported	[Clem B, et al., 2008]
PFK15	207 nM	Not significantly affected at 100 μM	Not significantly affected at 100 μM	Not significantly affected at 100 μM	[Clem B, et al., 2013]
N4A	~3 µM	<50% inhibition at 6 μΜ	<50% inhibition at 6 μΜ	<50% inhibition at 6 μΜ	[Seo M, et al., 2011]
YN1	~0.65 μM	<40% inhibition at 1.3 µM	<40% inhibition at 1.3 µM	<40% inhibition at 1.3 µM	[Seo M, et al., 2011]

Table 2: Cellular Activity of PFKFB3 Inhibitors



Inhibitor	Cell Line	GI50/IC50	Effect on Lactate Production	Effect on Angiogenes is	Reference
AZ-PFKFB3- 67	SU-DHL-4, OCI-LY-1	25 μM (MCL- 1 reduction) [5]	No decrease in endothelial cells[6][7][8] [9]	Inhibition of tube formation[6] [7][8][9]	[Veseli BE, et al., 2021]
3PO	Various cancer cell lines	1.4-24 μM[10]	Decreased in Jurkat cells[10]	Inhibition of vessel sprouting	[Clem B, et al., 2008]
PFK15	NCI-60 panel (mean)	~3 µM	Attenuated by 20-27% in RD cells[11]	Impaired in HNSCC xenograft model[12]	[Clem B, et al., 2013]
N4A	HeLa	14.2 μΜ	Reduction in glycolytic flux	Not specifically reported	[Seo M, et al., 2011]
YN1	HeLa	8.2 μΜ	Reduction in glycolytic flux	Not specifically reported	[Seo M, et al., 2011]

Experimental ProtocolsIsothermal Titration Calorimetry (ITC)

Objective: To confirm the direct binding of an inhibitor to PFKFB3.

Methodology:

- Recombinant human PFKFB3 is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
- The inhibitor is dissolved in the same buffer to minimize heats of dilution.
- The sample cell of the ITC instrument is filled with the PFKFB3 solution (typically 10-50 μ M).



- The syringe is filled with the inhibitor solution (typically 100-500 μ M).
- A series of small injections of the inhibitor into the sample cell is performed while the heat change is measured.
- The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement in a cellular context.

Methodology:

- Cells are treated with the inhibitor or vehicle control for a specified time.
- The cell suspension is aliquoted and heated to a range of temperatures.
- Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
- The amount of soluble PFKFB3 in the supernatant is quantified by Western blotting or other detection methods.
- The melting curve of PFKFB3 is plotted as the fraction of soluble protein versus temperature.
 A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

PFKFB3 Enzymatic Activity Assay

Objective: To measure the inhibitory effect of a compound on the kinase activity of PFKFB3.

Methodology:

- The assay is performed in a buffer containing ATP and the PFKFB3 substrate, fructose-6phosphate.
- Recombinant PFKFB3 enzyme is incubated with various concentrations of the inhibitor.



- The reaction is initiated by the addition of ATP.
- The product of the kinase reaction, fructose-2,6-bisphosphate, is measured using a coupled enzyme assay.
- The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Lactate Production Assay

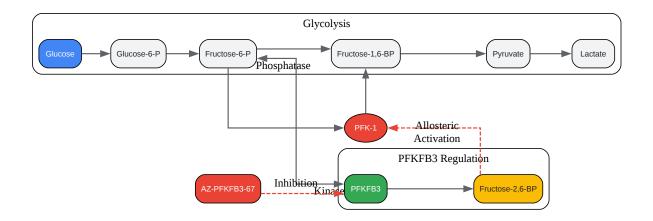
Objective: To assess the impact of PFKFB3 inhibition on the glycolytic pathway.

Methodology:

- Cells are cultured in the presence of various concentrations of the inhibitor.
- After a defined incubation period, the cell culture medium is collected.
- The concentration of lactate in the medium is measured using a commercially available lactate assay kit.
- The assay is typically based on an enzymatic reaction where lactate is oxidized, leading to the production of a colorimetric or fluorometric signal.
- The change in lactate production relative to untreated cells is calculated.

Mandatory Visualization

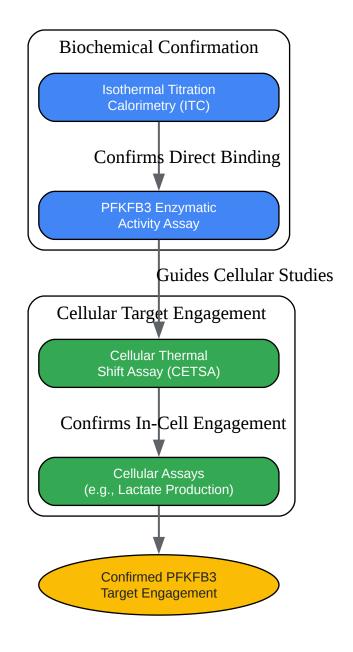




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Caption: PFKFB3 signaling pathway and point of inhibition by AZ-PFKFB3-67.

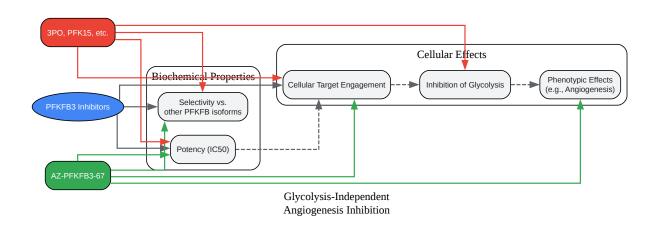




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Caption: Experimental workflow for confirming PFKFB3 target engagement.





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Caption: Logical framework for comparing PFKFB3 inhibitors.

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